Vonoprazan-d4 Fumarate

Description

Significance of Deuterium (B1214612) in Medicinal Chemistry Research

Deuterium, an isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. tandfonline.com While chemically similar to hydrogen, this difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. musechem.comdovepress.com This fundamental distinction is the cornerstone of deuterium's significance in medicinal chemistry.

The increased strength of the C-D bond gives rise to what is known as the kinetic isotope effect (KIE). dovepress.com This effect manifests as a slower rate of chemical reactions that involve the cleavage of a C-D bond compared to a C-H bond. tandfonline.com In the context of pharmacology, this is particularly relevant for drugs that are metabolized by enzymes, such as the cytochrome P450 (CYP450) system. nih.gov Since drug metabolism often involves the breaking of C-H bonds, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down this process. nih.gov

The success of this approach is evidenced by the FDA approval of deuterated drugs like deutetrabenazine, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govuniupo.it This has spurred further investment and research into the development of a wide array of deuterated compounds across various therapeutic areas. tandfonline.com

Overview of Vonoprazan (B1684036) and its Role as a Potassium-Competitive Acid Blocker (P-CAB) in Preclinical Contexts

Vonoprazan is a potent and orally active potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders. amazonaws.commedchemexpress.com Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the proton pump (H+,K+-ATPase), Vonoprazan functions through a K+-competitive and reversible mechanism of action. nih.govdrugbank.com

In preclinical studies, Vonoprazan has demonstrated a more potent and sustained acid-inhibitory effect compared to PPIs like lansoprazole. nih.gov It accumulates in high concentrations within the gastric glands and is cleared slowly, leading to a prolonged duration of action. nih.gov Vonoprazan directly inhibits the H+,K+-ATPase enzyme, the final step in gastric acid secretion, without the need for acid activation. droracle.aipatsnap.com This results in a rapid onset of action and a more consistent suppression of gastric acid. patsnap.com Its high pKa also contributes to its high concentrations in the acidic canaliculi of gastric parietal cells. drugbank.com Preclinical data has shown its effectiveness in inhibiting H+,K+-ATPase activity with a low IC50 value, highlighting its potency. medchemexpress.com

Rationale for Deuteration of Vonoprazan: Research Perspectives

The rationale for developing a deuterated version of Vonoprazan, specifically Vonoprazan-d4 Fumarate (B1241708), stems from the desire to further optimize its already favorable properties. The primary goal of deuteration in this context is to leverage the kinetic isotope effect to enhance its metabolic stability. tandfonline.comnih.govhwb.gov.in

Research has indicated that deuterated derivatives of Vonoprazan Fumarate could be beneficial for treating conditions like esophagitis, peptic ulcers, and gastroesophageal reflux disease. bioworld.com In preclinical studies involving Sprague-Dawley rats, a deuterated version of Vonoprazan exhibited a longer half-life and greater oral bioavailability compared to the non-deuterated form. bioworld.com This suggests that the deuterated compound is metabolized more slowly, which could translate to a more sustained therapeutic effect and potentially a better safety profile by reducing the formation of metabolites. tandfonline.comnih.govsciencecoalition.org The strategic placement of four deuterium atoms in Vonoprazan-d4 Fumarate is a calculated approach to maximize these potential pharmacokinetic improvements.

Interactive Data Table: Preclinical Comparison of Vonoprazan and its Deuterated Analog

| Compound | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Vonoprazan | Half-life (t1/2) | 0.797 h | Sprague-Dawley rats | bioworld.com |

| Deuterated Vonoprazan | Half-life (t1/2) | 0.962 h | Sprague-Dawley rats | bioworld.com |

| Vonoprazan | Oral Bioavailability (F) | 33.5% | Sprague-Dawley rats | bioworld.com |

| Deuterated Vonoprazan | Oral Bioavailability (F) | 49% | Sprague-Dawley rats | bioworld.com |

| Vonoprazan Fumarate | IC50 (H+,K+-ATPase inhibition at pH 6.5) | 19 nM | Porcine gastric microsomes | medchemexpress.com |

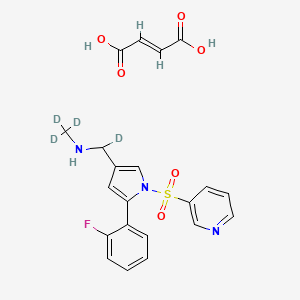

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H20FN3O6S |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D; |

InChI Key |

ROGSHYHKHPCCJW-OBJBBVQWSA-N |

Isomeric SMILES |

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Vonoprazan D4 Fumarate

Synthetic Routes for Deuterated Vonoprazan (B1684036) Analogues

The synthesis of vonoprazan-d4 fumarate (B1241708) and its deuterated metabolites involves strategic introduction of deuterium (B1214612) atoms at specific molecular positions. These methods are designed to be efficient and produce high yields of the desired isotopically labeled compounds.

Strategies for Deuterium Incorporation

Another strategy involves the use of deuterium gas in the presence of a catalyst, or employing deuterated solvents like deuterated acetic acid (AcOH-d1 or AcOH-d4) to facilitate hydrogen-isotope exchange reactions. researchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful technique for site-selective deuteration of complex molecules. researchgate.net For deuterated derivatives of vonoprazan, research has led to the development of compounds with improved pharmacokinetic profiles, such as a longer half-life and greater oral bioavailability compared to the non-deuterated form. bioworld.com The incorporation of deuterium can significantly enhance a drug's metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.govnih.gov

Synthesis of Deuterated Metabolites of Vonoprazan

The synthesis of deuterated metabolites of vonoprazan is crucial for studying the drug's metabolic pathways. Research has reported the synthesis of four deuterated metabolites: M-I-d4, M-II-d4, M-III-d4, and M-IV-Sul-d4. researchgate.net The synthetic methods for three of these metabolites (M-I, M-III, M-IV-Sul) and their corresponding deuterated analogs had not been previously described. researchgate.net

A patented method for preparing a deuterated metabolite, VPZ-d4-M4, highlights a process that is simple, cost-effective, and suitable for industrial production. google.com This method involves introducing a protecting group on the phenolic hydroxyl of an intermediate to ensure the stability of the 3-pyridinesulfonyl group during deprotection. google.com The structures of these synthesized deuterated metabolites are confirmed using mass spectrometry and NMR spectroscopy. researchgate.net

Spectroscopic and Chromatographic Characterization of Deuterated Vonoprazan Intermediates and Final Product

Rigorous analytical techniques are employed to confirm the successful incorporation of deuterium, elucidate the chemical structure, and determine the purity of vonoprazan-d4 fumarate and its intermediates.

Mass Spectrometry (MS) Applications for Isotopic Confirmation

Mass spectrometry is a primary tool for confirming the isotopic labeling of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of vonoprazan and its deuterated internal standard in biological matrices like human plasma. nih.govresearchgate.net

In these methods, the precursor and product ions for both the analyte and the deuterated standard are monitored. For instance, the multiple reaction monitoring (MRM) transition for vonoprazan has been identified as m/z 346.0 → 315.1, while for vonoprazan-d4, the transition is m/z 350.0 → 316.0. nih.govresearchgate.net This mass shift of 4 Da confirms the incorporation of four deuterium atoms. The structures of process-related impurities in vonoprazan fumarate have also been identified and characterized using liquid chromatography with mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹³C NMR spectrum of vonoprazan fumarate shows distinct peaks corresponding to the different carbon atoms in the molecule. google.com Predicted ¹³C NMR data is also available for comparison. drugbank.com ¹H NMR spectra are used to verify the structure of the final compound and its intermediates. chemicalbook.com The structures of synthesized metabolites and their deuterated analogs are also elucidated based on NMR spectroscopy. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and identity of this compound. Several HPLC methods have been developed and validated for the analysis of vonoprazan and its related substances. nih.govdaneshyari.comekb.eg These methods are crucial for quality control and for separating the main compound from any process-related impurities or degradation products. nih.govdaneshyari.com

A typical reversed-phase HPLC method utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govekb.egekb.eg Detection is commonly performed using a UV detector at a wavelength of around 230 nm. daneshyari.com The retention time of the main peak under specific chromatographic conditions helps to identify the compound. ekb.egekb.eg The purity of commercially available this compound is often reported to be greater than 95% as determined by HPLC. lgcstandards.com

Interactive Data Tables

Table 1: Mass Spectrometry Data for Vonoprazan and Vonoprazan-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Vonoprazan | 346.0 | 315.1 | nih.govresearchgate.net |

| Vonoprazan-d4 | 350.0 | 316.0 | nih.govresearchgate.net |

Table 2: HPLC Method Parameters for Vonoprazan Analysis

| Parameter | Condition | Source |

| Column | Phenomenex Kinetex EVO C18 (250mm×4.6mm, 5.0μm) | nih.gov |

| Mobile Phase A | 0.03M sodium phosphate (B84403) buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v) | nih.gov |

| Mobile Phase B | 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v) | nih.gov |

| Detection Wavelength | 230 nm | daneshyari.com |

| Flow Rate | 1.0 ml/min | ekb.eg |

| Column Temperature | 35°C | ekb.eg |

Analytical Methodologies for Vonoprazan D4 Fumarate

Development and Validation of Bioanalytical Methods using Vonoprazan-d4 Fumarate (B1241708) as Internal Standard

Bioanalytical methods for the quantification of vonoprazan (B1684036) in biological matrices, such as human plasma, have been extensively developed and validated using Vonoprazan-d4 fumarate as the internal standard. nih.govcitedrive.comresearchgate.net These methods are essential for pharmacokinetic and bioequivalence studies, providing critical data on the absorption, distribution, metabolism, and excretion of the drug. nih.govcitedrive.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by mimicking the behavior of the analyte (vonoprazan) during extraction and ionization. nih.govcitedrive.comresearchgate.netbiopharmaservices.com

LC-MS/MS has emerged as the preferred technique for the bioanalysis of vonoprazan due to its high sensitivity, selectivity, and speed. nih.govcitedrive.comresearchgate.net These methods typically involve a straightforward sample preparation step, such as protein precipitation with acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. nih.govcitedrive.comresearchgate.net

Effective chromatographic separation is key to resolving vonoprazan and its internal standard from endogenous matrix components and potential metabolites. nih.govcitedrive.comnih.gov Various reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high performance liquid chromatography (UHPLC) columns are employed for this purpose. ekb.egnih.gov

Optimization of the mobile phase composition is a critical step. Typically, a gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or a buffer) and an organic solvent (commonly acetonitrile or methanol) is used. nih.govcitedrive.comnih.gov For instance, one validated method utilized a gradient elution with 0.1% formic acid in water and acetonitrile. nih.govcitedrive.com The flow rate and column temperature are also optimized to achieve sharp, symmetrical peaks and a short run time. ekb.egakjournals.com For example, a flow rate of 1.5 mL/min and a detection wavelength of 254 nm have been reported. akjournals.com Another method employed a flow rate of 0.8 mL/min and a detection wavelength of 213 nm. veterinaria.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 Column | Agilent 5 HC C18 (150x4.6mm, 5µm) | Agilent Zorbax Eclipse SB-C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient) | Buffer (0.01M KH2PO4 and 0.02M Na2HPO4, pH 6.8): Acetonitrile (65:35 v/v) | Methanol (B129727) and 30 mM phosphate (B84403) buffer (pH 5) (gradient) |

| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | Not Specified (MS/MS detection) | 225 nm | 230 nm (for Vonoprazan) and 320 nm (for Metronidazole) |

| Run Time | 3.65 min | ~6.0 min | Not Specified |

Tandem mass spectrometry, typically with a triple quadrupole mass spectrometer, is used for detection. nih.govcitedrive.comresearchgate.net The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govcitedrive.comresearchgate.net This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion for each.

For vonoprazan and Vonoprazan-d4, detection is carried out using a positive electrospray ionization (ESI) interface. nih.govcitedrive.comresearchgate.net The specific precursor-to-product ion transitions that are monitored are crucial for the specificity of the method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Vonoprazan | 346.0 | 315.1 | nih.govcitedrive.comresearchgate.net |

| Vonoprazan-d4 | 350.0 | 316.0 | nih.govcitedrive.comresearchgate.net |

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nih.govcitedrive.comnih.gov Validation is performed according to guidelines from regulatory authorities and includes the assessment of several key parameters. ijpsjournal.comekb.eg

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. bebac.at Specificity is considered the ultimate degree of selectivity, implying no interference. bebac.at In practice, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure that no interfering peaks are observed at the retention times of vonoprazan and Vonoprazan-d4. nih.govbebac.at The absence of interference from excipients in pharmaceutical formulations is also crucial for specificity. nih.govijpsjournal.com

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. akjournals.comekb.eg For bioanalytical methods, the lower limit of quantification (LLOQ) is a critical parameter. Validated methods for vonoprazan in human plasma have achieved LLOQs as low as 0.150 ng/mL. nih.govcitedrive.comresearchgate.net Another study reported a spectrofluorimetric method with a limit of quantification of 8.57 ng/mL. nih.gov

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | LC-MS/MS in human plasma | 0.150 ng/mL | nih.govcitedrive.comresearchgate.net |

| Limit of Quantification (LOQ) | Spectrofluorimetric | 8.57 ng/mL | nih.gov |

| Limit of Detection (LOD) | Spectrofluorimetric | 2.80 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | UV-HPLC | 0.1849 µg/mL | akjournals.com |

| Limit of Detection (LOD) | UV-HPLC | 0.061 µg/mL | akjournals.com |

Method Validation Parameters for Quantification in Preclinical Biological Matrices

Accuracy and Precision in Preclinical Sample Analysis

The accuracy and precision of analytical methods are paramount for the reliable quantification of drug candidates in preclinical studies. For Vonoprazan and its deuterated internal standard, this compound, various chromatographic methods have been developed and validated to ensure data integrity.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed. nih.gov Validation of these methods is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov

A study developing an HPLC method for Vonoprazan Fumarate and its related substances demonstrated high accuracy and precision. The percentage recovery for Vonoprazan Fumarate was found to be between 99.72% and 101.74%. researchgate.net Another HPLC method validation reported accuracy between 98.0% and 102.0%. ekb.eg Similarly, a study involving a ternary mixture of Vonoprazan Fumarate, amoxicillin, and clarithromycin (B1669154) showed high accuracy and precision. researchgate.net The precision of these methods is typically evaluated by determining the relative standard deviation (RSD) of replicate measurements, which should be within acceptable limits (e.g., <2%). researchgate.netekb.eg

LC-MS/MS methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices. A validated LC-MS/MS method for the quantification of Vonoprazan in human plasma, using Vonoprazan-d4 as an internal standard, demonstrated excellent accuracy and precision. nih.gov The precursor-to-product ion transitions monitored were m/z 346.0 → 315.1 for Vonoprazan and m/z 350.0 → 316.0 for Vonoprazan-d4. nih.gov

Table 1: Accuracy and Precision Data for Vonoprazan Analytical Methods

| Analytical Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| HPTLC | Vonoprazan Fumarate | Synthetic Mixture | 99.72 - 101.74 | - | researchgate.net |

| HPLC | Vonoprazan | Pharmaceutical Formulation | 98.0 - 102.0 | <2.0 | ekb.eg |

| HPLC | Vonoprazan Fumarate | Laboratory-prepared tablets | High | High | researchgate.netresearchgate.net |

| LC-MS/MS | Vonoprazan | Human Plasma | Within acceptable limits | Within acceptable limits | nih.gov |

Stability of Analyte and Internal Standard in Preclinical Samples

The stability of both the analyte (Vonoprazan) and the internal standard (this compound) in biological samples is a critical parameter that must be assessed during method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

In the context of preclinical sample analysis, the stability of Vonoprazan and Vonoprazan-d4 is evaluated under conditions that mimic sample handling and storage. This includes short-term stability at room temperature, long-term stability under frozen conditions (e.g., -20°C or -80°C), and freeze-thaw stability. A validated LC-MS/MS method for Vonoprazan in human plasma confirmed the stability of the analyte under various storage and handling conditions. nih.gov

Table 2: Stability of Vonoprazan Fumarate under Forced Degradation

| Stress Condition | Stability of Vonoprazan Fumarate | Reference |

| Acidic | Stable | nih.govresearchgate.netsamipubco.com |

| Alkaline | Significant degradation | nih.govresearchgate.netsamipubco.com |

| Oxidative | Significant degradation | nih.govresearchgate.netsamipubco.com |

| Thermal | Stable | nih.govresearchgate.netsamipubco.com |

| Photolytic | Stable | nih.govresearchgate.netsamipubco.com |

Application of Isotope-Labeled Internal Standards in Preclinical Pharmacokinetic and Metabolic Studies

Isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. Their use is essential for minimizing analytical variability and ensuring the accuracy of pharmacokinetic and metabolic data.

In preclinical pharmacokinetic studies, this compound is added to biological samples (e.g., plasma, urine) at a known concentration. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov This allows for the correction of any sample loss during extraction or fluctuations in instrument response, leading to more precise and accurate quantification of Vonoprazan.

The primary metabolic pathways of Vonoprazan involve oxidation by cytochrome P450 enzymes (mainly CYP3A4, but also CYP2B6, CYP2C19, and CYP2D6) and non-oxidative metabolism by sulfotransferase (SULT2A1). dovepress.comresearchgate.netresearchgate.net These processes lead to the formation of several metabolites, including M-I, M-II, M-III, and M-IV-Sul. nih.gov In preclinical studies in rats, the M-I metabolite was found at significantly higher levels than the parent compound. nih.gov

The use of an isotope-labeled internal standard is crucial for accurately characterizing the pharmacokinetic profiles of both the parent drug and its metabolites. By providing a reliable reference, this compound enables researchers to obtain high-quality data on absorption, distribution, metabolism, and excretion (ADME), which is fundamental for understanding the drug's behavior in a biological system. nih.gov

Preclinical Pharmacological Characterization of Vonoprazan D4 Fumarate

Comparative Preclinical Pharmacodynamics of Deuterated vs. Non-deuterated Vonoprazan (B1684036)

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed in drug development to potentially modify pharmacokinetic properties, such as metabolism, which can in turn influence pharmacodynamics. For Vonoprazan-d4 Fumarate (B1241708), it is hypothesized that this modification could lead to a more stable metabolic profile compared to the non-deuterated form. However, specific preclinical studies detailing these comparative effects are not extensively reported in publicly accessible scientific literature.

Gastric Acid Secretion Inhibition in Animal Models

While numerous studies have demonstrated the potent and long-lasting inhibition of gastric acid secretion by Vonoprazan in various animal models, including rats and dogs, specific data for Vonoprazan-d4 Fumarate is not available. nih.govnih.govresearchgate.net The parent compound, Vonoprazan, has been shown to be more potent and have a longer duration of action than traditional proton pump inhibitors (PPIs) like lansoprazole. nih.govscirp.org It is anticipated that this compound would exhibit a similar, if not potentially enhanced, inhibitory effect on gastric acid secretion due to its potential for altered metabolism.

H+, K+-ATPase Inhibition Kinetics and Potency (in vitro/ex vivo)

Vonoprazan exerts its effect by inhibiting the H+, K+-ATPase, the proton pump of the gastric parietal cells. It does so in a potassium-competitive and reversible manner. toku-e.compatsnap.com In vitro studies have established the high potency of Vonoprazan, with an IC50 value of 19 nM at pH 6.5. nih.gov The dissociation of Vonoprazan from the proton pump is slow, contributing to its prolonged duration of action. nih.gov

Molecular Mechanisms of Action in Preclinical Models

The fundamental molecular mechanism of action of Vonoprazan is well-characterized. As a P-CAB, it directly competes with potassium ions (K+) for binding to the H+, K+-ATPase, thereby preventing the final step in gastric acid secretion. scirp.orgtoku-e.compatsnap.com

Interaction with Proton Pump Components

Vonoprazan, a pyrrole (B145914) derivative, has a distinct chemical structure from earlier P-CABs. nih.gov Its high pKa of 9.06 allows for its accumulation in the acidic environment of the parietal cell canaliculi. nih.gov This high concentration at the site of action contributes to its potent inhibitory effect on the proton pump. The interaction is a direct, reversible binding to the enzyme. nih.gov It is expected that this compound interacts with the proton pump in an identical manner, as the deuterium substitution is unlikely to affect the fundamental chemical interactions with the enzyme's binding pocket.

Reversible and Potassium-Competitive Binding Characteristics

The binding of Vonoprazan to the H+, K+-ATPase is reversible and occurs in a potassium-competitive manner. nih.govtoku-e.com This means that it competes with K+ ions to bind to the enzyme, and its inhibitory effect can be overcome by high concentrations of K+. This mechanism is a key differentiator from PPIs, which form irreversible covalent bonds with the proton pump. scirp.org The reversible nature of Vonoprazan's binding contributes to a more controlled and predictable acid suppression. It is presumed that this compound shares these reversible and potassium-competitive binding characteristics, as the core molecular structure responsible for this interaction is preserved.

Metabolic Pathways and Enzyme Interactions in Preclinical Models

In Vitro Metabolism Studies of Vonoprazan-d4 in Animal-derived Hepatic Microsomes and Hepatocytes

In preclinical settings, the metabolic profile of a new chemical entity is typically first characterized using in vitro systems such as hepatic microsomes and hepatocytes from various animal species. For Vonoprazan-d4, these studies would be benchmarked against the known metabolic pathways of vonoprazan (B1684036). In studies with non-deuterated vonoprazan, hepatic microsomes from rats and dogs have been instrumental in elucidating its primary metabolic pathways. nih.gov For instance, the formation of the main metabolite, M-I, was characterized in the hepatic microsomes of Sprague Dawley rats to understand the kinetics of vonoprazan metabolism. nih.gov

The metabolism of vonoprazan is complex, involving multiple cytochrome P450 enzymes. This multi-enzyme pathway suggests a lower risk of significant drug-drug interactions resulting from the inhibition or induction of a single CYP isoform. nih.gov In vitro studies using rat liver microsomes have demonstrated that vonoprazan interacts with several CYP enzymes. nih.gov

Key findings indicate that vonoprazan is metabolized mainly by CYP3A4 and, to a lesser degree, by CYP2B6, CYP2C19, and CYP2D6. nih.govnih.gov In vitro inhibition studies in rat liver microsomes have quantified the interaction of vonoprazan with these isoforms, showing direct inhibitory effects. nih.govnih.gov For example, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for various CYP-specific substrates in the presence of vonoprazan.

Table 1: In Vitro Inhibition of Rat CYP Isoforms by Vonoprazan This table shows the half-maximal inhibitory concentration (IC50) of vonoprazan against specific Cytochrome P450 enzymes in rat liver microsomes, indicating its potential to inhibit their activity.

| CYP Isoform (Probe Substrate) | IC50 (μM) | Reference(s) |

| CYP3A4 (Midazolam) | 22.48 | nih.govnih.gov |

| CYP2C9 (Tolbutamide) | 18.34 | nih.govnih.gov |

| CYP2B6 (Bupropion) | 3.68 | nih.govnih.gov |

| CYP2D6 (Dextromethorphan) | 3.62 | nih.govnih.gov |

These data from preclinical rat models highlight that vonoprazan can inhibit multiple CYPs, with the strongest inhibitory potential observed for CYP2B6 and CYP2D6. nih.govnih.gov

In addition to oxidative metabolism by CYP enzymes, vonoprazan also undergoes metabolism via non-CYP pathways. Specifically, the sulfotransferase enzyme SULT2A1 has been identified as contributing to the metabolism of vonoprazan. nih.govnih.govnih.gov This enzyme catalyzes the sulfation of vonoprazan to form TAK-438 N-sulfate. nih.gov This sulfated metabolite is then a substrate for CYP2C9-mediated metabolism to M-IV-Sul. nih.gov The involvement of non-CYP enzymes like SULT2A1 provides an alternative metabolic route, which can be significant, especially if CYP pathways are saturated or inhibited. nih.gov

Deuteration, the replacement of hydrogen with its heavy isotope deuterium (B1214612), is a strategy used in drug design to influence pharmacokinetics. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since CYP-mediated oxidation often involves the cleavage of a C-H bond, replacing it with a C-D bond at a site of metabolism can slow down the reaction rate. This phenomenon is known as the kinetic isotope effect.

For Vonoprazan-d4, the deuterium atoms are typically placed on the N-methyl group, a known site of metabolism (N-demethylation) for vonoprazan. nih.gov While specific preclinical studies quantifying the metabolic stability of Vonoprazan-d4 are not publicly available, the established principles of deuteration suggest the following impacts:

Increased Metabolic Stability: The rate of N-demethylation of Vonoprazan-d4 by CYP enzymes (primarily CYP3A4) is expected to be slower compared to non-deuterated vonoprazan. This would result in increased stability in hepatic microsomes and a longer in vitro half-life.

Altered Metabolite Formation: A slower rate of N-demethylation could lead to a "metabolic shunt," where other metabolic pathways become more prominent. This might alter the ratio of metabolites formed compared to the parent compound.

The primary use of Vonoprazan-d4 reported in the literature is as a stable isotope-labeled internal standard for the quantification of vonoprazan in biological samples, a role that leverages its chemical similarity and mass difference from the parent compound. researchgate.netresearchgate.net

In Vivo Metabolic Fate of Vonoprazan-d4 in Animal Models

The in vivo metabolic fate of vonoprazan has been characterized in rats and dogs, providing a robust framework for predicting the behavior of Vonoprazan-d4.

Following oral administration in preclinical models like rats and dogs, vonoprazan is extensively metabolized. nih.govnih.gov Unchanged vonoprazan is only a minor component found in plasma and excreta. nih.gov The major metabolic pathways involve oxidation and subsequent conjugation. For Vonoprazan-d4, it is expected to follow these same pathways, but with potentially different kinetics.

The primary metabolites identified for vonoprazan in preclinical studies are well-documented. nih.govnih.gov

Table 2: Major Metabolites of Vonoprazan Identified in Preclinical and Clinical Studies This table describes the main metabolites of vonoprazan, their formation pathway, and their significance.

| Metabolite | Description | Formation Pathway | Reference(s) |

| M-I | Oxidative metabolite (carboxylic acid) | Oxidative deamination of the N-methyl group, mainly by CYP3A4. | nih.govnih.govnih.gov |

| M-II | Secondary metabolite | Cleavage of the sulfonamide bond from M-I. | nih.gov |

| M-III | Oxidative metabolite | Oxidation of the secondary amino group to a nitrone form. | nih.gov |

| M-IV-Sul | N-sulfate metabolite | Formed from a TAK-438 N-sulfate intermediate via CYP2C9. | nih.govnih.gov |

| N-demethylated vonoprazan | Demethylated metabolite | N-demethylation of the pyrrole (B145914) moiety, mainly by CYP3A4. | nih.govnih.gov |

| M-I-G / M-II-G | Glucuronide conjugates | Glucuronidation of M-I and M-II. | nih.govnih.gov |

In a preclinical study involving Vonoprazan-d4, one would expect to identify the corresponding deuterated versions of these metabolites. Quantification of these deuterated metabolites in biological samples such as plasma, urine, or bile would be carried out using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The synthesis of deuterated metabolite standards, such as VPZ-d4-M4 mentioned in patent literature, is crucial for such quantitative analysis. researchgate.net In rat models, the metabolite M-I is found at significantly higher levels in plasma, liver, and kidney compared to the parent drug. nih.gov

Studies using radiolabeled ([14C]) vonoprazan have shown that the administered dose is almost completely recovered, indicating efficient excretion. nih.gov However, the primary route of excretion differs between species in preclinical models. nih.gov

In rats , the major route of excretion for drug-related material is via the feces. nih.gov The major components found in rat bile are the glucuronide conjugates M-I-G and M-II-G. nih.gov

In dogs , the major excretion pathway is through the urine. nih.gov

For Vonoprazan-d4, the excretion pathways are expected to be qualitatively similar. However, the quantitative contribution of each route could be altered if the deuteration significantly changes the metabolic profile and the subsequent chemical properties of the metabolites.

Preclinical Drug-Drug Interaction Potential via Enzyme Inhibition/Induction

The potential for a new chemical entity to alter the metabolic pathways of co-administered drugs is a critical aspect of preclinical evaluation. For Vonoprazan, a potassium-competitive acid blocker, understanding its interactions with the cytochrome P450 (CYP) enzyme system is vital, as these enzymes are central to the metabolism of many clinically used drugs. nih.govresearchgate.net Preclinical studies, primarily in rat models, have been conducted to assess Vonoprazan's capacity to inhibit or induce CYP enzymes, thereby predicting potential drug-drug interactions (DDIs). nih.gov

In preclinical animal models, the effects of Vonoprazan on the activity of various CYP enzymes have been investigated through both in vitro and in vivo studies. These assessments help to determine the potential for Vonoprazan to act as a perpetrator drug in metabolic DDIs. nih.gov

In vitro studies using rat liver microsomes (RLMs) have been instrumental in quantifying the direct inhibitory potential of Vonoprazan on specific CYP isoforms. nih.govresearchgate.net By incubating Vonoprazan with RLMs and a cocktail of probe drugs specific to different CYP enzymes, researchers can determine the half-maximal inhibitory concentration (IC50) values. researchgate.net These values indicate the concentration of Vonoprazan required to reduce the activity of a specific enzyme by 50%.

One such study revealed that Vonoprazan demonstrated direct inhibitory effects on several CYP enzymes in rat liver microsomes. nih.govfrontiersin.org The IC50 values indicated a notable inhibitory potential for CYP2D6 and CYP2B6, with weaker inhibition observed for CYP2C9 and CYP3A4. nih.govfrontiersin.org Conversely, the study showed no significant inhibitory effect on CYP1A2 and CYP2E1 at the tested concentrations. nih.govfrontiersin.org

Table 1: In Vitro Inhibitory Effects of Vonoprazan on Rat Liver Microsomal CYP Isoforms

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibitory Potential |

|---|---|---|---|

| CYP1A2 | Phenacetin (B1679774) | No Inhibition | None |

| CYP2B6 | Bupropion | 3.68 | High |

| CYP2C9 | Tolbutamide (B1681337) | 18.34 | Moderate |

| CYP2D6 | Dextromethorphan | 3.62 | High |

| CYP2E1 | Chlorzoxazone (B1668890) | No Inhibition | None |

| CYP3A4 | Midazolam | 22.48 | Moderate |

Data sourced from in vitro studies on rat liver microsomes. nih.govresearchgate.netfrontiersin.org

Building on the identified enzyme inhibition potential, further preclinical studies have evaluated the specific interactions of Vonoprazan with drugs that are substrates of the affected CYP isoforms. These studies provide a more direct understanding of the potential clinical consequences of these interactions.

In vivo studies in rats have demonstrated that the administration of Vonoprazan can significantly alter the pharmacokinetics of co-administered drugs metabolized by CYP2B6, CYP2C9, CYP2D6, and CYP3A4. nih.govscilit.com For instance, the plasma concentrations of probe drugs for these enzymes were significantly different in rats that had been administered Vonoprazan compared to those that had not. researchgate.net

A study investigating the interaction between Vonoprazan and venlafaxine (B1195380), a substrate of CYP2D6 and CYP3A4, found that Vonoprazan significantly inhibited venlafaxine metabolism in rats in a dose-dependent manner. dovepress.com This interaction, characterized as a mixed competitive and non-competitive inhibition, led to increased plasma concentrations of venlafaxine. dovepress.com Similarly, when co-administered with atorvastatin (B1662188), a CYP3A4 substrate, Vonoprazan increased the systemic exposure of atorvastatin in healthy subjects, suggesting an inhibitory effect on intestinal CYP3A4. nih.gov

Another study explored the interaction with poziotinib (B1662824), which is metabolized by CYP3A4. nih.gov Pre-treatment with poziotinib significantly increased the plasma levels of Vonoprazan in rats, indicating that poziotinib inhibits the metabolism of Vonoprazan. nih.gov Conversely, Vonoprazan has been shown to inhibit the metabolism of other drugs. For example, co-administration of Vonoprazan altered the pharmacokinetics of the CYP3A4 substrate midazolam, the CYP2B6 substrate bupropion, the CYP2D6 substrate dextromethorphan, and the CYP2C9 substrate tolbutamide in rats. researchgate.netscilit.com However, the pharmacokinetics of phenacetin (CYP1A2 substrate) and chlorzoxazone (CYP2E1 substrate) were not significantly affected. researchgate.netscilit.com

Table 2: Effects of Vonoprazan Administration on the Pharmacokinetics of CYP Probe Substrates in Rats

| Probe Substrate | Corresponding CYP Isoform | Pharmacokinetic Effect | Significance |

|---|---|---|---|

| Midazolam | CYP3A4 | Significant differences in pharmacokinetic parameters | P < 0.05 |

| Bupropion | CYP2B6 | Significant differences in pharmacokinetic parameters | P < 0.05 |

| Dextromethorphan | CYP2D6 | Significant differences in pharmacokinetic parameters | P < 0.05 |

| Tolbutamide | CYP2C9 | Significant differences in pharmacokinetic parameters | P < 0.05 |

| Chlorzoxazone | CYP2E1 | Not significantly different | N/A |

| Phenacetin | CYP1A2 | Not significantly different | N/A |

Data from in vivo studies in rats. researchgate.netscilit.com

These preclinical findings collectively indicate that Vonoprazan has the potential to cause drug-drug interactions when administered with substrates of CYP2B6, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.govscilit.com The consistent results between in vitro enzyme inhibition assays and in vivo interaction studies underscore the need for caution when co-administering Vonoprazan with drugs metabolized by these pathways. nih.gov

Applications of Deuteration in Drug Discovery and Development Research

Deuterium (B1214612) as a Mechanistic Probe in Biochemical Studies

The primary mechanism through which deuterium substitution provides these insights is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. nih.govtandfonline.com This difference in bond strength can lead to a slower rate of metabolism at the deuterated site. wikipedia.org By observing the magnitude of this effect, researchers can determine whether the cleavage of a specific C-H bond is a rate-limiting step in a metabolic pathway. tandfonline.com

Furthermore, deuterated compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. synmr.inpharmaffiliates.com In NMR, the absence of proton signals in deuterated solvents simplifies spectra, allowing for clearer structural elucidation of labeled compounds and their metabolites. synmr.in In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for precise tracking and quantification of the parent drug and its metabolic products. pharmaffiliates.com

Strategy for Mitigating Metabolic "Soft Spots" and Improving Preclinical Pharmacokinetic Profiles

A key application of deuteration in drug development is to address "metabolic soft spots"—positions on a drug molecule that are particularly susceptible to rapid metabolism. nih.gov This rapid metabolism can lead to a short half-life, requiring more frequent dosing, and can also result in the formation of undesirable or toxic metabolites. juniperpublishers.com By strategically replacing hydrogen with deuterium at these soft spots, the metabolic stability of the drug can be enhanced, leading to an improved pharmacokinetic profile. nih.govpharmaffiliates.com

Vonoprazan (B1684036), a potassium-competitive acid blocker, has demonstrated potent and sustained acid suppression. researchgate.netnih.govresearchgate.net However, like many drugs, it undergoes metabolism in the liver, which can influence its systemic exposure. nih.govnih.gov While specific data on the metabolic profile of Vonoprazan-d4 Fumarate (B1241708) is not extensively detailed in the provided search results, the principle of deuteration suggests that it is designed to have a modified metabolic profile compared to its non-deuterated counterpart. The deuteration at the d4 position is likely intended to slow down a key metabolic pathway, potentially leading to a longer duration of action or more consistent plasma concentrations.

The benefits of this strategy have been observed with other deuterated drugs. For example, deutetrabenazine, the first deuterated drug approved by the FDA, exhibits a longer half-life and lower peak concentrations compared to tetrabenazine, leading to a more favorable side-effect profile. nih.govresearchgate.net Similarly, deuterated versions of other drugs have shown improved pharmacokinetic properties in preclinical and clinical studies. tandfonline.comjuniperpublishers.com

It is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. nih.govtandfonline.com In some instances, blocking one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through an alternative pathway, which may or may not be favorable. tandfonline.com Therefore, thorough preclinical evaluation of the pharmacokinetic and metabolic profile of any deuterated compound is essential.

Table 1: Potential Pharmacokinetic Improvements with Deuteration

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |

| Half-life (t½) | Increased | Slower rate of metabolism due to the stronger C-D bond. wikipedia.org |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure due to reduced clearance. nih.gov |

| Metabolic Clearance | Decreased | Slower enzymatic breakdown of the drug. researchgate.net |

| Formation of Metabolites | Altered | Potential reduction in the formation of specific metabolites, including toxic ones. juniperpublishers.comresearchgate.net |

Enabling Bioequivalence and Bioavailability Studies in Preclinical Development

Deuterated compounds, such as Vonoprazan-d4 Fumarate, play a crucial role as internal standards in bioanalytical methods used for bioequivalence and bioavailability studies. pharmaffiliates.comnih.gov These studies are fundamental in drug development to compare the pharmacokinetic profiles of different formulations of a drug or to compare a generic drug to a reference product. scirp.orgresearchgate.net

Bioequivalence studies aim to demonstrate that a new formulation of a drug has the same rate and extent of absorption as a reference formulation. scirp.orgclinicaltrials.govBioavailability studies measure the proportion of an administered drug that reaches the systemic circulation. nih.gov

In these studies, a stable isotope-labeled internal standard (SIL-IS), like this compound, is added to biological samples (e.g., plasma) before analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscispace.com The SIL-IS has nearly identical chemical and physical properties to the analyte (the non-deuterated drug) but can be distinguished by its higher mass. acanthusresearch.com

The use of a SIL-IS offers several advantages:

Correction for Variability: It helps to correct for variations that can occur during sample preparation, such as extraction efficiency, and in the analytical instrument's response. scispace.comkcasbio.com Because the SIL-IS behaves almost identically to the analyte, any loss or variation in the signal for the analyte will be mirrored by a proportional change in the signal for the SIL-IS. kcasbio.com

Improved Accuracy and Precision: By normalizing the analyte's response to that of the SIL-IS, the accuracy and precision of the quantitative analysis are significantly improved. scispace.com

Reduced Matrix Effects: Biological matrices like plasma can contain substances that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect." kcasbio.com Since the SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, its use effectively cancels out these effects. kcasbio.com

A validated LC-MS/MS method using this compound as an internal standard has been successfully developed for the quantification of vonoprazan in human plasma for a bioequivalence study. nih.gov This method demonstrated acceptable results in terms of selectivity, accuracy, and precision, highlighting the suitability of this compound for such applications. nih.gov The precursor-product ion transitions for vonoprazan and Vonoprazan-d4 in the mass spectrometer were m/z 346.0 → 315.1 and 350.0 → 316.0, respectively, allowing for their simultaneous and distinct detection. nih.gov

Table 2: Comparison of Bioanalytical Methods With and Without a Deuterated Internal Standard

| Feature | Method with Deuterated Internal Standard | Method without Deuterated Internal Standard |

| Internal Standard | Stable isotope-labeled (e.g., this compound) | Structural analog or no internal standard |

| Accuracy & Precision | High | Lower, more susceptible to error kcasbio.com |

| Matrix Effect | Minimized kcasbio.com | Significant potential for interference |

| Reliability | High | Lower, may lead to unreliable data kcasbio.com |

Future Directions and Research Gaps

Advanced Deuteration Strategies for Next-Generation P-CABs

The success of deuterated drugs has spurred interest in more sophisticated approaches to their design and synthesis. nih.gov Future strategies will likely move beyond simple substitution at metabolically vulnerable sites to more complex and precise deuteration patterns.

Key Research Areas:

Site-Specific and Multi-Site Deuteration: Research is expected to focus on the strategic placement of deuterium (B1214612) at multiple sites within a molecule. This could lead to synergistic effects on metabolic stability and potentially modulate other properties like receptor binding affinity or off-target effects.

Stereoselective Deuteration: For chiral drugs, the development of methods for stereoselective deuteration will be crucial. This will allow for the synthesis of specific deuterated enantiomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles. nih.gov

Novel Synthetic Methodologies: The development of more efficient and scalable synthetic routes for producing deuterated compounds is essential for their commercial viability. nih.gov This includes the use of deuterated building blocks and late-stage deuteration techniques. researchgate.net

Integration of In Silico Modeling with Deuterated Compound Research

Computational tools are becoming indispensable in modern drug discovery and can be particularly valuable in the context of deuterated compounds. In silico modeling can help predict the effects of deuteration, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. eurekalert.org

Core Applications:

Predictive Metabolism Studies: Molecular docking and dynamics simulations can be used to model the interaction of deuterated compounds with metabolic enzymes, such as cytochrome P450s. youtube.com This can help predict the impact of deuteration on metabolic pathways and identify the most promising sites for substitution.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the kinetic isotope effect by treating the reaction center with quantum mechanics while the rest of the protein is modeled using molecular mechanics. This can lead to more precise predictions of metabolic stability.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs, as well as their pharmacological effects. eurekalert.org This can help optimize dosing regimens and predict clinical outcomes.

Development of Novel Analytical Tools for Deuterated Compounds

The analysis of deuterated compounds and their metabolites presents unique challenges that require specialized analytical techniques. The development of more sensitive and robust methods is crucial for both preclinical and clinical research.

Emerging Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy and resolution, enabling the precise determination of isotopic distribution and the identification of deuterated metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as deuterium NMR, can be used to determine the exact location and extent of deuteration within a molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the quantification of deuterated drugs and their metabolites in biological matrices. nih.govresearchgate.net Method development focuses on improving sensitivity, selectivity, and throughput. nih.govnih.gov

Table 1: Analytical Methods for Vonoprazan (B1684036) and its Deuterated Analogs

| Analytical Technique | Application | Key Findings/Advantages |

| LC-MS/MS | Quantification of vonoprazan and vonoprazan-d4 in human plasma. nih.gov | A validated method with a linear range of 0.150-60.000 ng/ml was successfully used in a bioequivalence study. nih.gov |

| HPLC | Determination of vonoprazan and related substances. google.com | Isocratic elution provides a simple and stable method for quality control and stability testing. ekb.eg |

| HPTLC/MS | Detection of alkaline degradants of vonoprazan fumarate (B1241708). researchgate.net | A compact band for vonoprazan fumarate was obtained with good linearity and accuracy. researchgate.net |

Exploration of Deuteration Beyond Pharmacokinetics in Preclinical Pharmacology

While the primary focus of deuteration has been on improving pharmacokinetics, there is a growing interest in exploring its effects on other aspects of pharmacology. The subtle changes in molecular properties induced by deuterium substitution could have unexpected and potentially beneficial effects on drug action.

Future Research Directions:

Pharmacodynamic Modulation: Research is needed to investigate whether deuteration can alter the intrinsic pharmacological activity of a drug. researchgate.net This could involve changes in receptor binding affinity, enzyme inhibition, or allosteric modulation.

Toxicity and Off-Target Effects: Deuteration may influence the toxicity profile of a drug by altering its metabolic pathways and reducing the formation of reactive metabolites. researchgate.net Further studies are required to systematically evaluate these effects.

Impact on Drug-Drug Interactions: By modifying metabolic pathways, deuteration could potentially reduce the likelihood of drug-drug interactions. researchgate.net This is a critical area of investigation for drugs that are co-administered with other medications.

Q & A

Q. How is Vonoprazan-d4 Fumarate distinguished from its non-deuterated counterpart in analytical studies?

this compound is differentiated via mass spectrometry (LC-MS/MS) by its deuterium isotope effect, which shifts the molecular ion peaks by +4 atomic mass units (AMU). Analytical validation requires comparing retention times, fragmentation patterns, and isotopic purity (>95%) using reference standards . For quantification, calibration curves (0.500–75 ng/mL) and quality control (QC) samples (e.g., 2.00–50.00 ng/mL) must demonstrate intra-/inter-batch precision ≤10% and accuracy within 90–110% .

Q. What are the critical parameters for designing pharmacokinetic (PK) studies with this compound?

Key parameters include:

- Sampling intervals : Plasma collection at 0.25–48 hours post-dose to capture absorption, distribution, and elimination phases .

- Bioanalytical validation : LC-MS/MS with deuterated internal standards (e.g., Linagliptin) to ensure specificity and minimize matrix effects .

- Safety monitoring : Vital signs (blood pressure, ECG) and adverse event (AE) reporting to assess tolerability .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Lyophilized powder at -20°C in airtight containers to prevent degradation .

- Reconstitution : Dissolve in DMSO or methanol, followed by brief centrifugation to ensure homogeneity .

- Safety protocols : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure due to hygroscopic properties .

Q. What is the role of deuterium in this compound’s metabolic profile?

Deuterium substitution at the methylamine group slows hepatic metabolism by cytochrome P450 enzymes (e.g., CYP3A4), extending the half-life and reducing first-pass effects. This enhances its utility as an internal standard in mass spectrometry by minimizing isotopic interference .

Advanced Research Questions

Q. How can bioequivalence studies for Vonoprazan formulations address discrepancies in AUC and Cmax data?

Discrepancies arise from inter-subject variability or formulation differences. Mitigation strategies include:

- Study design : Randomized, two-period crossover trials with washout phases ≥7 days to eliminate carryover effects .

- Statistical analysis : Use 90% confidence intervals for geometric mean ratios (GMR) of AUC and Cmax, adhering to FDA/EMA bioequivalence criteria (GMR: 80–125%) .

- Sensitivity analysis : Exclude outliers via Mahalanobis distance or leverage plots .

Q. What methodological challenges arise when assessing this compound’s stability under varying pH conditions?

Challenges include:

- Degradation products : Acidic conditions (pH <3) may hydrolyze the sulfonyl group, requiring HPLC-UV or NMR to identify byproducts .

- Validation : Forced degradation studies (e.g., 0.1N HCl, 40°C/75% RH) must demonstrate method robustness per ICH Q1A guidelines .

Q. How do drug-drug interaction (DDI) studies optimize this compound’s use in combination therapies?

- In vitro screening : Assess CYP inhibition/induction using human hepatocytes or recombinant enzymes .

- Clinical protocols : Monitor plasma levels of co-administered drugs (e.g., clopidogrel) via LC-MS/MS, adjusting doses if interaction magnitude exceeds 20% change in exposure .

Q. What validation criteria are essential for deuterated analogs like this compound in tracer studies?

- Isotopic purity : ≥95% deuterium incorporation, verified via high-resolution mass spectrometry (HRMS) .

- Pharmacokinetic concordance : Compare AUC and half-life to non-deuterated Vonoprazan to confirm isotopic effects do not alter disposition .

Q. How can PK/PD modeling improve dose optimization for this compound in H. pylori eradication regimens?

- Mechanistic models : Incorporate gastric pH data and bacterial load dynamics to predict efficacy thresholds (e.g., pH >4 sustained for 18 hours/day) .

- Covariate analysis : Adjust for patient factors (e.g., CYP2C19 polymorphism) using nonlinear mixed-effects modeling (NONMEM) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.